molecular formula C8H16N2 B6166770 decahydro-1,6-naphthyridine, Mixture of diastereomers CAS No. 933704-54-2

decahydro-1,6-naphthyridine, Mixture of diastereomers

Cat. No. B6166770
CAS RN: 933704-54-2
M. Wt: 140.2
InChI Key:
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Description

Decahydro-1,6-naphthyridine is a type of naphthyridine, which is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms . It can be considered the naphthalene analog of pyridine with one nitrogen atom in each ring . It is also referred to as pyridopyridines or diazanaphthalenes .


Synthesis Analysis

New 1,6-disubstituted trans-decahydro-1,6-naphthyridines were synthesized by stereoselective nucleophilic addition of hydride and cyanide ions to 1,2,3,4,5,6,7,8-octahydro-1,6-naphthyridines . The synthesis of 1,6-naphthyridine derivatives was also reported to be done by grinding of 2 mmol of ketones, 2 mmol of malononitrile and 1 mmol of amines in a mortar at room temperature for 5–7 min .


Molecular Structure Analysis

Naphthyridine is the fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms . Six isomeric naphthyridines exist currently . The absolute stereochemistry of each isomer of decahydro-1,6-naphthyridine was not determined .


Chemical Reactions Analysis

The reactivity of these compounds with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes has been studied .


Physical And Chemical Properties Analysis

The predominant conformations of new 1,6-disubstituted trans-decahydro-1,6-naphthyridines were determined .

Mechanism of Action

A series of IDO1 inhibitors containing a decahydroquinoline, decahydro-1,6-naphthyridine, or octahydro-1H-pyrrolo[3,2-c]pyridine scaffold were identified with good cellular and human whole blood activity against IDO1 .

Future Directions

Static quantum chemical calculations and first principles molecular dynamics (FPMD) simulations were used to examine the behavior of 1,5-naphthyridine-2,6-diol . This indicates that computational methods could be used in the future to study the properties and behavior of decahydro-1,6-naphthyridine and its diastereomers.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for decahydro-1,6-naphthyridine involves a series of reactions starting from commercially available starting materials. The key steps involve the formation of a bicyclic intermediate, followed by reduction and cyclization to form the final product. The synthesis should be carried out under an inert atmosphere to prevent oxidation of the intermediates.", "Starting Materials": [ "2,6-dimethylpyridine", "ethyl acetoacetate", "sodium borohydride", "acetic acid", "sodium hydroxide", "methanol", "hydrochloric acid", "sodium chloride" ], "Reaction": [ "Step 1: Condensation of 2,6-dimethylpyridine with ethyl acetoacetate in the presence of acetic acid to form a bicyclic intermediate.", "Step 2: Reduction of the bicyclic intermediate with sodium borohydride in methanol to form a diastereomeric mixture of the corresponding alcohol.", "Step 3: Cyclization of the diastereomeric mixture of the alcohol with sodium hydroxide in methanol to form decahydro-1,6-naphthyridine.", "Step 4: Purification of the product by recrystallization from a suitable solvent, followed by drying and characterization by spectroscopic methods.", "Step 5: Formation of the hydrochloride salt of the product by treatment with hydrochloric acid in methanol, followed by isolation and drying to obtain the final product as a white crystalline solid." ] }

CAS RN

933704-54-2

Product Name

decahydro-1,6-naphthyridine, Mixture of diastereomers

Molecular Formula

C8H16N2

Molecular Weight

140.2

Purity

95

Origin of Product

United States

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